2-Carbamoylpyridine-3-carboxylic acid
Overview
Description
2-Carbamoylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C7H6N2O3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbamoylpyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with cyanoacetic acid under acidic conditions, followed by hydrolysis to yield the desired product. Another method includes the use of 2-chloronicotinic acid, which undergoes a nucleophilic substitution reaction with ammonia to form the compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Carbamoylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Carbamoylpyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Carbamoylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxylic acid: A simpler derivative of pyridine with similar chemical properties.
2-Aminopyridine: Another pyridine derivative with different functional groups.
Nicotinic acid: A well-known compound with a carboxylic acid group at the 3-position of the pyridine ring.
Uniqueness
2-Carbamoylpyridine-3-carboxylic acid is unique due to the presence of both a carbamoyl and a carboxylic acid group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Biological Activity
2-Carbamoylpyridine-3-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological effects, including antimicrobial and antiviral properties, making it a candidate for therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
This compound can undergo various chemical reactions, including oxidation and reduction, which allow for the synthesis of different derivatives. The compound is typically synthesized through multi-step synthetic routes involving commercially available starting materials and reagents.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It can modulate enzyme activity by binding to active sites or altering metabolic pathways. For instance, it has been shown to inhibit the enzymatic activity of KDM4A, a histone demethylase implicated in cancer progression . Such interactions suggest that the compound may have potential as an anticancer agent.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been evaluated against Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives of this compound were found to be particularly effective against Staphylococcus aureus, with some exhibiting excellent antimicrobial properties .
Microorganism | Activity |
---|---|
Staphylococcus aureus | High sensitivity |
Escherichia coli | Moderate activity |
Candida albicans | Variable effectiveness |
Antiviral Activity
The antiviral potential of this compound has also been explored, particularly in relation to HIV-1 integrase inhibitors. Compounds derived from this structure have shown promising results in inhibiting viral replication at low micromolar concentrations .
Case Studies
- KDM4A Inhibition : In a study focused on developing selective inhibitors for KDM4A, this compound derivatives were identified as effective inhibitors with an IC50 value of approximately 7.09 μM. This finding highlights the compound's potential in cancer therapeutics by targeting epigenetic regulators .
- Antimicrobial Screening : A library of 2-pyridone-3-carboxylic acids, including derivatives of this compound, was tested against various pathogens. The results indicated that certain derivatives displayed superior activity against S. aureus, suggesting potential for further development in treating bacterial infections .
Properties
IUPAC Name |
2-carbamoylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-6(10)5-4(7(11)12)2-1-3-9-5/h1-3H,(H2,8,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIABIDLZBNRSPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293263 | |
Record name | 2-Carbamoylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5860-70-8 | |
Record name | 5860-70-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88139 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Carbamoylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-carbamoylpyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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